

Application Notes and Protocols for Detecting XBP1 Splicing using qPCR

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Introduction

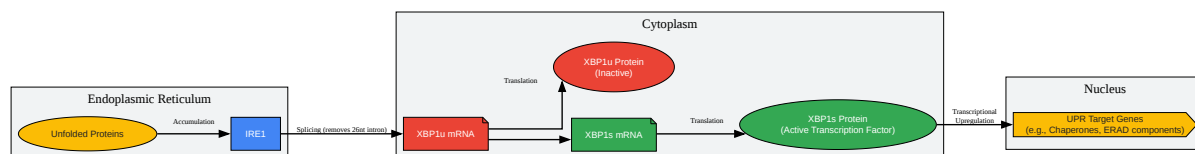
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key event in the UPR is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, mediated by the endoribonuclease activity of the inositol-requiring enzyme 1 (IRE1).[1] This splicing event removes a 26-nucleotide intron, causing a frameshift that leads to the translation of a potent transcription factor, XBP1s.[2] In contrast, the unspliced form, XBP1u, is a less stable protein that can act as a negative regulator of the UPR.[3] The ratio of spliced to unspliced XBP1 mRNA is therefore a robust indicator of ER stress and UPR activation, making its accurate quantification essential for research in numerous fields, including oncology, neurodegenerative diseases, and metabolic disorders.[4][5]

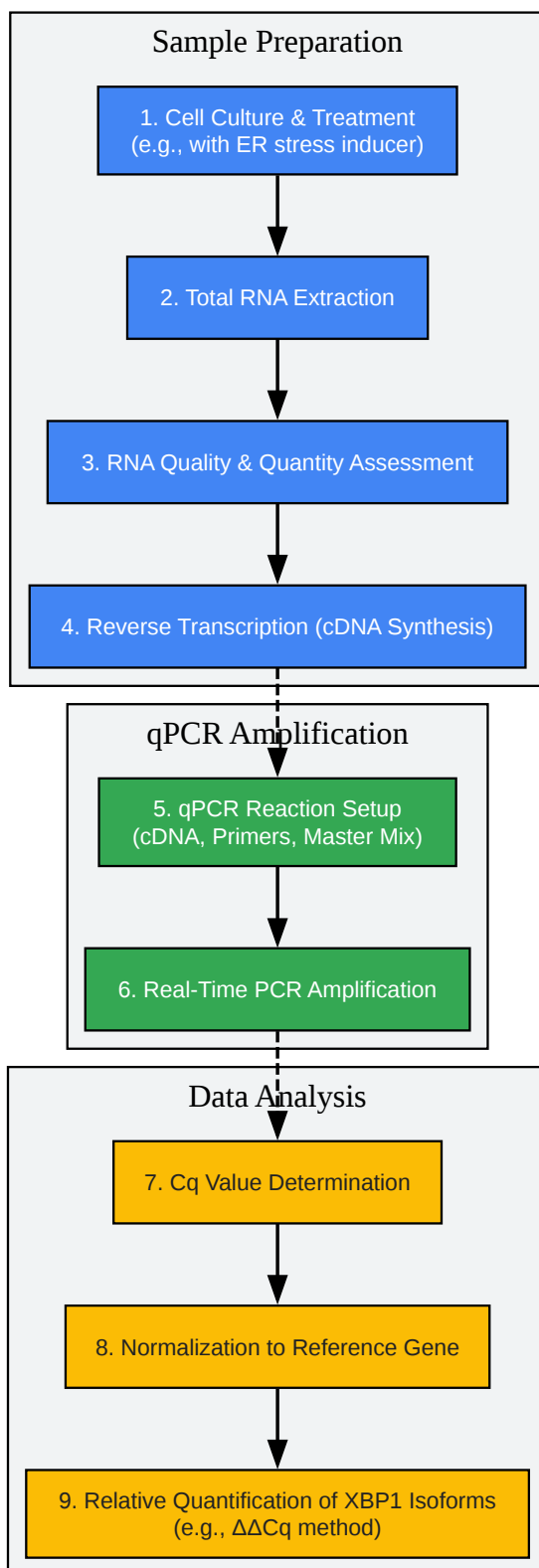
Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying the different isoforms of XBP1 mRNA.[6][7] This document provides detailed application notes and protocols for the design and implementation of qPCR assays to detect and quantify XBP1 splicing.

The IRE1-XBP1 Signaling Pathway

Under ER stress, the accumulation of unfolded proteins causes IRE1 to dimerize and autophosphorylate, activating its RNase domain.[1][8] Activated IRE1 then excises a 26-base

intron from the XBP1 mRNA in the cytoplasm.[2][9] A tRNA ligase subsequently joins the two exons, generating the mature, spliced XBP1 (XBP1s) mRNA.[1] This spliced transcript is then translated into the active XBP1s transcription factor, which translocates to the nucleus to upregulate the expression of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby helping to restore ER homeostasis.[10][11]





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